N'-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a hydrazone derivative known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a furan ring, a hydroxyphenyl group, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Potential use in drug design due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the carbohydrazide moiety can chelate metal ions. These interactions can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’1-[1-(2-Hydroxyphenyl)ethylidene]-3-methoxybenzene-1-carbohydrazide
- (E)-2-(2-Hydroxyphenyl)-3-((1-(2-hydroxyphenyl)ethylidene)amino)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other hydrazone derivatives. This structural feature enhances its reactivity and potential for forming diverse chemical and biological interactions.
Properties
CAS No. |
315205-80-2 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9- |
InChI Key |
FYOSVRCALVWUKM-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O |
Origin of Product |
United States |
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